
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a bromomethoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine typically involves the reaction of 2-bromo-3-methoxyphenol with 4-methylpyridine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully reduced pyridine derivatives.
科学研究应用
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine involves its interaction with specific molecular targets. The bromomethoxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-Bromo-3-methoxyacetophenone: Shares the bromomethoxyphenyl group but lacks the pyridine ring.
2-Bromo-3-methoxythiophene: Contains a thiophene ring instead of a pyridine ring.
4-Methoxyphenylboronic acid: Features a methoxyphenyl group but with a boronic acid functional group.
Uniqueness
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is unique due to the combination of its bromomethoxyphenoxy group and pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C14H14BrNO2 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC 名称 |
2-[(2-bromo-3-methoxyphenoxy)methyl]-4-methylpyridine |
InChI |
InChI=1S/C14H14BrNO2/c1-10-6-7-16-11(8-10)9-18-13-5-3-4-12(17-2)14(13)15/h3-8H,9H2,1-2H3 |
InChI 键 |
BZWJMRGACBWQPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)COC2=CC=CC(=C2Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
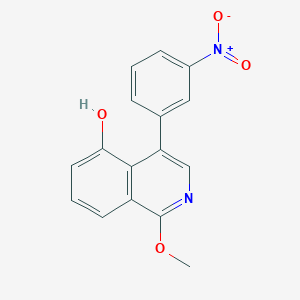
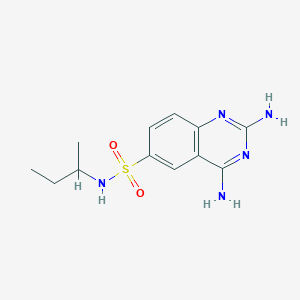
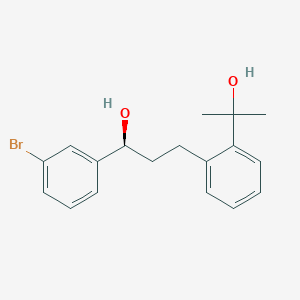
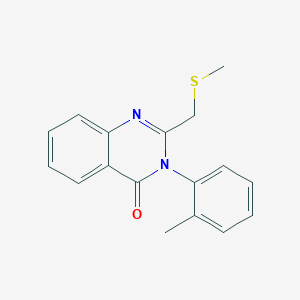
![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
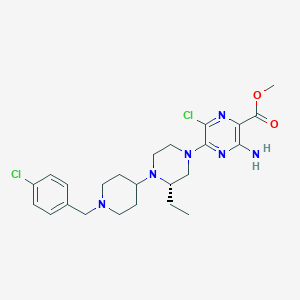
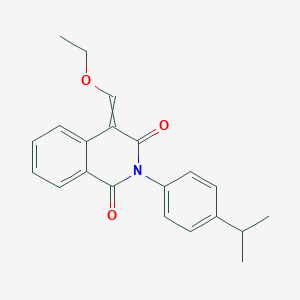
![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
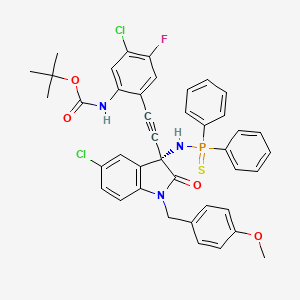
![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)
